análogos de epibatidina

Epibatidine analogues are a class of synthetic compounds derived from or structurally related to epibatidine, a potent and selective nicotinic acetylcholine receptor (nAChR) agonist. These analogues have been developed for various applications, including pharmaceuticals, research tools, and potentially therapeutic agents in the treatment of pain and smoking cessation. The primary target of these compounds is the α7 nAChR subtype, which plays a significant role in modulating neuronal activity and has been implicated in several neurological disorders.

Structurally, epibatidine analogues often modify the basic chemical structure to enhance potency, selectivity, or pharmacokinetic properties while maintaining their ability to interact with nAChRs. These modifications can include changes to functional groups such as hydroxyls, amino groups, and aromatic rings. The design of these analogues typically involves computational modeling and medicinal chemistry techniques to optimize drug-like properties.

In research settings, epibatidine analogues are widely used as tools for understanding the mechanisms of action of nAChRs, evaluating receptor subtype selectivity, and developing new drugs. Their potential therapeutic applications include treating chronic pain, Alzheimer's disease, Parkinson's disease, and depression, among others. However, due to their high potency and affinity, careful pharmacological evaluation is necessary to ensure safety and efficacy in clinical settings.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

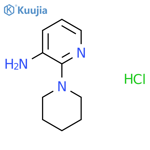

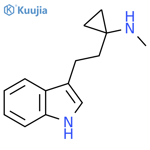

|

7-Azabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-, (1S,2S,4R)- | 152378-30-8 | C11H13N2Cl |

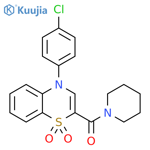

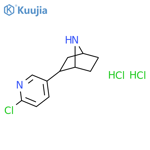

|

(±)-Epibatidine dihydrochloride | 162885-01-0 | C11H13CLN2.2CLH |

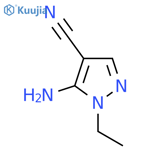

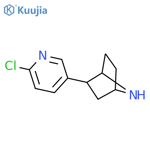

|

(+)-Epibatidine | 140111-52-0 | C11H13N2Cl |

Literatura Relacionada

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Georgina A. M. Hutton,Benjamin C. M. Martindale,Erwin Reisner Chem. Soc. Rev., 2017,46, 6111-6123

-

R. Linguerri,M. Hochlaf,M.-C. Bacchus-Montabonel,M. Desouter-Lecomte Phys. Chem. Chem. Phys., 2013,15, 824-831

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

Fornecedores recomendados

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados